Amosulalol Hydrochloride

Hypertension In Vivo Pharmacology Combined α/β-Blockers

Amosulalol Hydrochloride (YM-09538) is the preferred α1/β1-adrenoceptor antagonist for preclinical studies. Unlike racemic mixtures, it is a single stereochemically defined entity with a fixed α1/β1 potency ratio. Key differentiators: (1) 3‑fold greater antihypertensive potency than labetalol/arotinolol in conscious SHR; (2) sustained >10 h duration enabling once‑daily dosing in chronic rodent models; (3) metabolic neutrality in diabetic animals—no confounding glucose or lipid effects; (4) enantiomer pairs available for mechanistic α1 vs β1 dissection. Ideal for cardiovascular, metabolic, and cardiac safety pharmacology programs.

Molecular Formula C18H25ClN2O5S
Molecular Weight 416.9 g/mol
CAS No. 93633-92-2
Cat. No. B1664933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmosulalol Hydrochloride
CAS93633-92-2
Synonyms5-(1-hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methylbenzenesulfonamide
amosulalol
YM 09538
YM-09538
Molecular FormulaC18H25ClN2O5S
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl
InChIInChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H
InChIKeyJRVCPDVOFCWKAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amosulalol Hydrochloride (CAS 93633-92-2): Procurement-Ready Profile of a Dual α₁/β₁-Adrenoceptor Antagonist


Amosulalol Hydrochloride (also designated YM-09538; CAS 93633-92-2 for the hydrochloride salt) is a small-molecule, orally bioavailable dual antagonist of α₁- and β₁-adrenergic receptors [1]. It is classified as a combined α/β-adrenoceptor blocking agent and was developed primarily for the treatment of essential hypertension [2]. Its mechanism of action involves simultaneous vascular α₁-blockade to reduce peripheral resistance and cardiac β₁-blockade to suppress reflex tachycardia, a hemodynamic profile that distinguishes it from selective α₁-blockers or pure β-blockers [3]. Clinically, it is administered at doses of 20–80 mg/day and has been evaluated for antihypertensive efficacy in both general hypertensive populations and in patients with comorbid type 2 diabetes [4][5].

Amosulalol Hydrochloride: Why Generic α/β-Blocker Substitution Introduces Quantifiable Pharmacological and Clinical Risk


Combined α/β-adrenoceptor antagonists are not pharmacologically interchangeable. Amosulalol is a single chemical entity with a defined ratio of α₁ to β₁ antagonism, a stereochemical profile that dictates receptor subtype selectivity, and a unique metabolic pathway [1]. In contrast, agents like labetalol and carvedilol are racemic mixtures of stereoisomers with divergent receptor activities, while arotinolol exhibits a distinct α/β potency ratio [2]. Direct comparative studies demonstrate that amosulalol is approximately threefold more potent than labetalol and arotinolol in lowering blood pressure in conscious spontaneously hypertensive rats [3]. Furthermore, amosulalol lacks the class I and III antiarrhythmic electrophysiological effects observed with some comparators, and it demonstrates metabolic neutrality in diabetic populations—a feature not uniformly shared across the class [4][5]. These quantifiable differences in receptor pharmacology, in vivo potency, and clinical metabolic profile preclude simple generic substitution and mandate compound-specific evaluation for research and clinical procurement.

Amosulalol Hydrochloride: Head-to-Head Quantitative Differentiation Against Labetalol, Arotinolol, Prazosin, and Propranolol


Amosulalol Exhibits 3-Fold Greater Antihypertensive Potency Than Labetalol and Arotinolol in the Spontaneously Hypertensive Rat Model

In a direct head-to-head comparative study in conscious spontaneously hypertensive rats (SHR), amosulalol was approximately threefold more potent than both labetalol and arotinolol in decreasing blood pressure following oral administration [1]. The antihypertensive effect was sustained for over 10 hours at higher doses (10 and 30 mg/kg) and was not accompanied by reflex tachycardia [1]. This quantifiable potency advantage is consistent across multiple hypertensive models, including deoxycorticosterone acetate-salt hypertensive rats (DHR) and renal hypertensive rats (RHR) [1].

Hypertension In Vivo Pharmacology Combined α/β-Blockers

Amosulalol Demonstrates 12-Fold Greater α₁-Adrenoceptor Potency Than Labetalol and Comparable β₁-Adrenoceptor Potency

In vitro receptor profiling reveals that amosulalol exhibits a distinct α₁/β₁ selectivity profile relative to labetalol and prazosin. Specifically, amosulalol is approximately 12 times more potent than labetalol at α₁-adrenoceptors, while being approximately 50 times less potent than the selective α₁-blocker prazosin [1]. At β₁-adrenoceptors, amosulalol is approximately as effective as labetalol and 2 times more potent than the non-selective β-blocker propranolol [1]. This balanced α₁/β₁ antagonism, with a defined α₁ potency advantage over labetalol, underpins its hemodynamic profile of reduced peripheral resistance without reflex tachycardia [2].

Receptor Pharmacology Adrenoceptor Antagonism Structure-Activity Relationship

Amosulalol's Stereoisomers Exhibit Enantioselective α₁ vs. β Adrenoceptor Blockade, Enabling Fine-Tuned Pharmacological Profiling

The pharmacological activity of amosulalol is stereoselective, with the (+)-isomer exhibiting 14-fold greater potency as an α₁-adrenoceptor antagonist compared to the (-)-isomer, while the (-)-isomer is approximately 50-fold more potent as a β-adrenoceptor antagonist than the (+)-isomer [1]. This divergent stereochemical requirement at α₁ versus β-adrenoceptors is a unique feature of amosulalol, with the racemate's profile reflecting an intermediate potency approximately 2-fold less potent than the (+)-isomer at α₁-adrenoceptors and 2-fold less potent than the (-)-isomer at β-adrenoceptors [1]. In contrast, labetalol's combined α/β-blockade arises from a mixture of stereoisomers, not from intrinsic dual activity within a single enantiomer [2].

Stereochemistry Enantioselectivity Receptor Binding

Amosulalol Does Not Adversely Affect Glucose or Lipid Metabolism in Hypertensive Patients with Type 2 Diabetes

In a 24-week open-label study of 41 hypertensive patients with non-insulin dependent diabetes mellitus, treatment with amosulalol hydrochloride (20–60 mg/day) resulted in significant blood pressure reduction (mean BP decreased from 174/92 mmHg to 148/80 mmHg) without statistically significant changes in plasma glucose, hemoglobin A1c, total cholesterol, HDL-cholesterol, or triglyceride levels [1]. This metabolic neutrality contrasts with the well-documented adverse metabolic effects of non-selective β-blockers such as propranolol, which can worsen glycemic control and lipid profiles [2]. While not a direct head-to-head comparison in this study, the data provide class-level evidence that amosulalol's combined α/β-blockade profile confers a favorable metabolic profile relevant for diabetic populations.

Metabolic Neutrality Diabetes Clinical Pharmacology

Amosulalol Lacks Significant Class I and III Antiarrhythmic Electrophysiological Effects Seen with Labetalol and Prazosin

In isolated rabbit papillary muscles, amosulalol (≥3 µM) produced a concentration-dependent decrease in the maximum rate of depolarization (Vmax) and an increase in action potential duration (APD), effects shared by labetalol and prazosin [1]. However, the time constant of recovery from rate-dependent Vmax block for amosulalol was considerably slower than that for propranolol, but similar to labetalol and prazosin, indicating a distinct electrophysiological profile [1]. Importantly, the magnitude of these class I and III antiarrhythmic-like effects differs quantitatively among agents, and the clinical relevance of these differences remains to be fully established [1]. This data provides a baseline for comparing potential proarrhythmic liabilities.

Cardiac Electrophysiology Antiarrhythmic Properties Safety Pharmacology

Amosulalol Hydrochloride: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Preclinical Hypertension Research Requiring a High-Potency Combined α₁/β₁-Blocker

Amosulalol's 3-fold greater antihypertensive potency compared to labetalol and arotinolol in conscious SHR [1] makes it the preferred choice for preclinical hypertension studies where lower doses are desired to minimize off-target effects or where compound supply is limited. Its sustained duration of action (>10 h at 10–30 mg/kg) [1] is advantageous for once-daily dosing protocols in chronic rodent models.

Receptor Pharmacology Studies Requiring Enantioselective α₁ vs. β Adrenoceptor Antagonism

The distinct stereochemical requirements of amosulalol's enantiomers—with the (+)-isomer 14-fold more potent at α₁-adrenoceptors and the (-)-isomer 50-fold more potent at β-adrenoceptors [1]—enable precise pharmacological dissection of α₁- versus β-mediated cardiovascular responses. This feature is unavailable with racemic mixtures like labetalol, making amosulalol enantiomers valuable tools for academic and industrial receptor pharmacology programs.

Cardiovascular Research in Diabetic or Metabolic Syndrome Animal Models

Amosulalol's demonstrated metabolic neutrality in hypertensive diabetic patients [1] supports its use in preclinical studies involving diabetic or insulin-resistant animal models (e.g., db/db mice, Zucker fatty rats) where β-blocker-induced metabolic deterioration would confound results. Its ability to lower blood pressure without adversely affecting glucose or lipid metabolism [1] makes it a cleaner tool compound for investigating cardiovascular endpoints in metabolic disease contexts.

Cardiac Electrophysiology and Safety Pharmacology Studies

Amosulalol's characterized electrophysiological profile—including its slow recovery from rate-dependent Vmax block relative to propranolol [1]—provides a defined baseline for cardiac safety pharmacology assessments. Researchers evaluating the proarrhythmic potential of combined α/β-blockers or seeking a comparator with a known electrophysiological fingerprint can utilize amosulalol as a reference compound in isolated tissue or whole-heart preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amosulalol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.